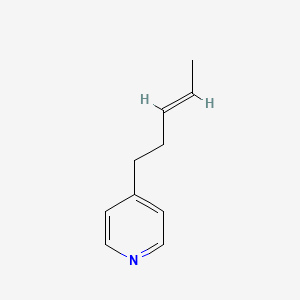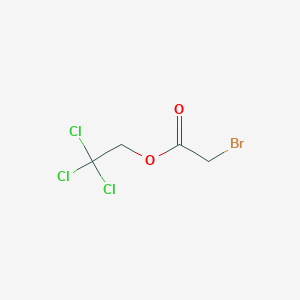
2,2,2-Trichloroethyl 2-bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 2-bromoacetate is an organic compound with the molecular formula C4H4BrCl3O2 It is a derivative of bromoacetic acid and trichloroethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 2-bromoacetate typically involves the esterification of bromoacetic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trichloroethyl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent for the reduction of this compound.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, and amines.
Hydrolysis: Bromoacetic acid and 2,2,2-trichloroethanol.
Reduction: The corresponding alcohol, 2,2,2-trichloroethyl alcohol.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl 2-bromoacetate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an electrophilic reagent. Additionally, the ester bond can be hydrolyzed to release bromoacetic acid and 2,2,2-trichloroethanol, which can further participate in various biochemical and chemical processes.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloroethyl acetate: Similar in structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group instead of a bromoacetate group, used primarily as a protecting group in organic synthesis.
2,2,2-Trichloroethanol: The alcohol counterpart of 2,2,2-Trichloroethyl 2-bromoacetate, used as a solvent and intermediate in organic synthesis.
Uniqueness: this compound is unique due to the presence of both the trichloroethyl and bromoacetate functionalities. This dual functionality imparts distinct reactivity patterns, making it a versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and ester hydrolysis reactions makes it valuable in the synthesis of complex molecules.
Propriétés
Numéro CAS |
55110-70-8 |
|---|---|
Formule moléculaire |
C4H4BrCl3O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-bromoacetate |
InChI |
InChI=1S/C4H4BrCl3O2/c5-1-3(9)10-2-4(6,7)8/h1-2H2 |
Clé InChI |
GEYYLJCQSBTPQO-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OCC(Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)

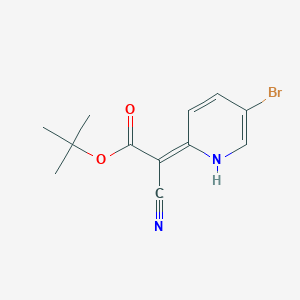
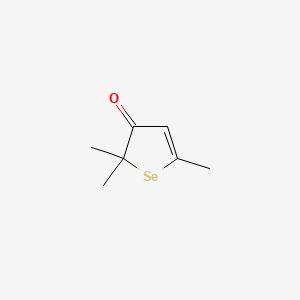
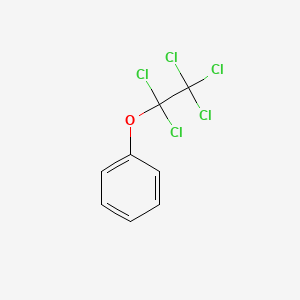
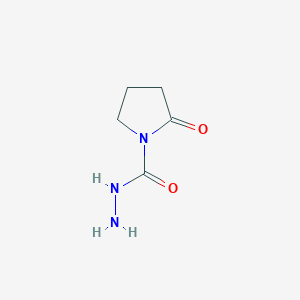
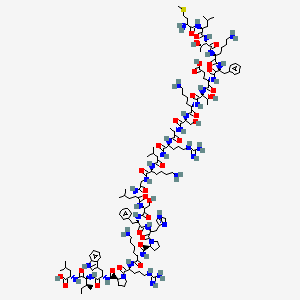

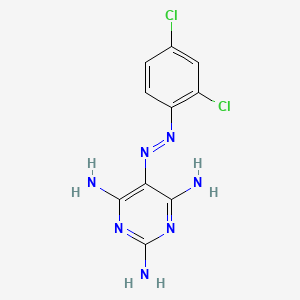

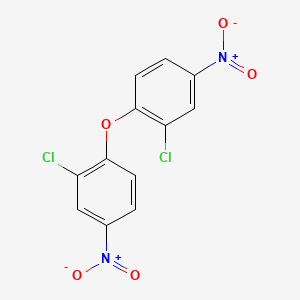

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
